

Introduction: Unveiling the Potential of a Bifunctional Scaffold

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Compound of Interest

Compound Name: 5-Hydroxy-5-phenylpentan-2-one

Cat. No.: B15466399

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5-Hydroxy-5-phenylpentan-2-one is a bifunctional organic molecule that incorporates both a ketone and a secondary benzylic alcohol. This unique combination of functional groups within a flexible five-carbon chain makes it a noteworthy scaffold for chemical synthesis and a person of interest in medicinal chemistry. Its structure allows for a variety of chemical transformations, providing pathways to more complex molecules, including potential drug candidates and chiral building blocks.

As a Senior Application Scientist, this guide aims to provide a comprehensive technical overview of **5-Hydroxy-5-phenylpentan-2-one**, moving beyond a simple datasheet. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and its reactivity profile. The causality behind experimental designs and analytical interpretations will be emphasized, providing field-proven insights for professionals in drug development and chemical research.

Chemical Identity and Structure

The fundamental identity of a compound is the bedrock of all further research. **5-Hydroxy-5-phenylpentan-2-one** is an achiral molecule as presented, but the hydroxyl-bearing carbon (C5) is a stereocenter, meaning it can exist as (R)- and (S)-enantiomers.

The structural formula is: $\text{CH}_3\text{-C(=O)-CH}_2\text{-CH}_2\text{-CH(OH)-C}_6\text{H}_5$

This structure combines a terminal methyl ketone with a secondary alcohol at the benzylic position, offering two distinct sites for chemical modification.

Table 1: Chemical Identifiers for **5-Hydroxy-5-phenylpentan-2-one**

Identifier	Value	Source
IUPAC Name	5-hydroxy-5-phenylpentan-2-one	[1]
CAS Number	58193-48-9	[1][2]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1][3][4]
Molecular Weight	178.23 g/mol	[1][4]
Canonical SMILES	<chem>CC(=O)CCC(C1=CC=CC=C1)O</chem>	[1]
InChI Key	AMIFQDLSOLPNQW-UHFFFAOYSA-N	[1][2]

Physicochemical Properties

Understanding the physicochemical profile of a molecule is critical for predicting its behavior in various systems, from reaction flasks to biological assays. While experimentally determined data such as melting and boiling points for this specific compound are not readily available in public databases[4], we can rely on high-quality computed properties to guide our work.

Table 2: Computed Physicochemical Properties of **5-Hydroxy-5-phenylpentan-2-one**

Property	Value	Interpretation & Significance	Source
XLogP3-AA	1.1	Indicates moderate lipophilicity. The molecule has a reasonable balance between aqueous and lipid solubility, a key parameter in drug design for membrane permeability.	[1]
Topological Polar Surface Area (TPSA)	37.3 Å ²	Suggests good potential for oral bioavailability. Molecules with a TPSA < 140 Å ² are often good candidates for passing through cellular membranes.	[1][2]
Hydrogen Bond Donors	1 (from the -OH group)	The hydroxyl group can donate a hydrogen bond, influencing solubility in protic solvents and interactions with biological targets.	[2]
Hydrogen Bond Acceptors	2 (from the C=O and -OH oxygens)	Both oxygens can accept hydrogen bonds, further contributing to its solubility profile and receptor binding potential.	[2]
Rotatable Bond Count	4	The four rotatable single bonds give the	[2]

molecule significant conformational flexibility, allowing it to adapt its shape to fit into active sites of enzymes or receptors.

Complexity

160

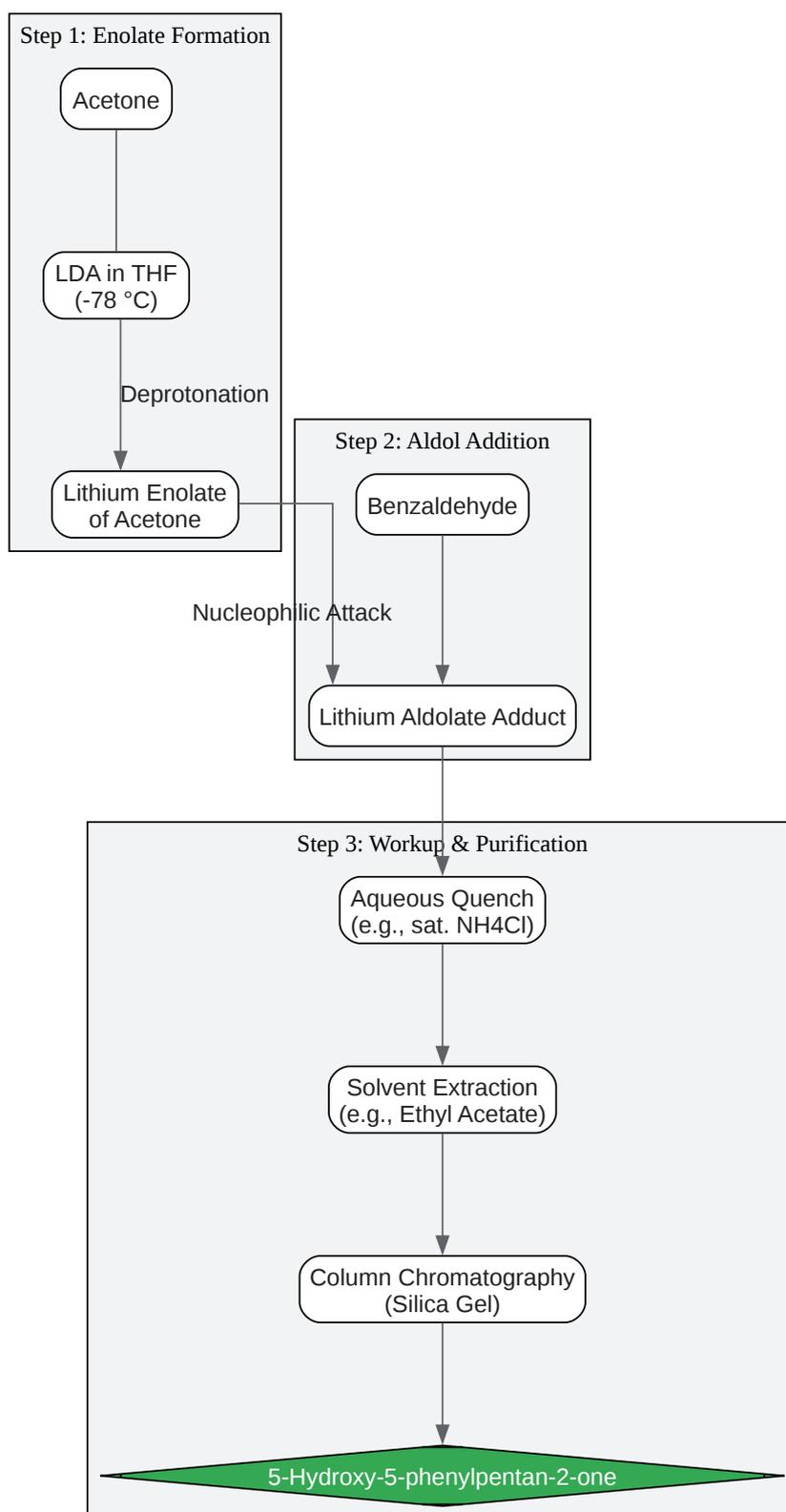
This value reflects the non-trivial nature of the molecule's structure, arising from its combination of aromatic and aliphatic features with two functional groups. [2]

Synthesis and Purification

The synthesis of γ -hydroxyketones like **5-Hydroxy-5-phenylpentan-2-one** is a classic challenge in organic chemistry. A highly logical and effective approach is the aldol addition reaction, which involves the coupling of a ketone enolate with an aldehyde.

Proposed Synthetic Workflow: Aldol Addition

The most direct synthesis involves the reaction between the enolate of acetone and benzaldehyde. However, the self-condensation of acetone is a significant competing reaction. A more controlled and industrially scalable approach involves using a pre-formed lithium enolate of acetone at low temperatures.



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Caption: Proposed workflow for the synthesis of **5-Hydroxy-5-phenylpentan-2-one**.

Experimental Protocol: A Self-Validating System

This protocol is based on established methods for aldol additions, such as those found for analogous structures[5]. The trustworthiness of this procedure lies in its controls: low temperature to prevent side reactions and a non-nucleophilic strong base for specific enolate formation.

- **Reactor Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The system is purged with dry nitrogen to ensure an inert atmosphere.
- **Base Preparation:** The flask is charged with dry tetrahydrofuran (THF) and cooled to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added via syringe.
- **Enolate Formation:** Acetone (1.0 equivalent), freshly distilled, is added dropwise to the stirred LDA solution at $-78\text{ }^{\circ}\text{C}$. The mixture is stirred for 30-45 minutes to ensure complete formation of the lithium enolate. **Causality:** Using LDA, a strong, non-nucleophilic base, ensures rapid and complete deprotonation of acetone, minimizing self-condensation.
- **Aldol Addition:** Benzaldehyde (1.0 equivalent) is added dropwise to the enolate solution. The reaction is monitored by Thin Layer Chromatography (TLC). **Causality:** The low temperature maintains kinetic control, favoring the desired cross-aldol addition over other potential pathways.
- **Quenching:** Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH_4Cl). This protonates the aldolate adduct while buffering the solution.
- **Extraction and Purification:** The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- **Final Purification:** The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure **5-Hydroxy-5-phenylpentan-2-one**.

Structural Elucidation and Spectroscopic Analysis

The structural identity of a synthesized compound must be rigorously confirmed. Spectroscopic methods provide a detailed picture of the molecular framework. While specific spectra for this compound are available through licensed databases[1][3], the following tables outline the expected key signals, an exercise critical for any scientist verifying their results.

Table 3: Predicted ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.35-7.25	m	5H	Ar-H	Aromatic protons of the phenyl group.
~ 4.90	dd	1H	-CH(OH)-Ph	Benzylic proton, coupled to the adjacent CH ₂ group.
~ 2.80	br s	1H	-OH	Hydroxyl proton; signal may be broad and its position is concentration-dependent.
~ 2.75	t	2H	-C(=O)-CH ₂ -	Methylene protons alpha to the ketone, coupled to the adjacent CH ₂ .
~ 2.15	s	3H	CH ₃ -C(=O)-	Methyl protons of the ketone group, appearing as a singlet.
~ 2.00-1.90	m	2H	-CH ₂ -CH(OH)-	Methylene protons beta to the ketone, showing complex coupling.

Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~ 208	C=O	Characteristic chemical shift for a ketone carbonyl carbon.
~ 144	Ar-C (quaternary)	The ipso-carbon of the phenyl ring attached to the carbinol.
~ 128-126	Ar-CH	Aromatic carbons of the phenyl ring.
~ 70	-CH(OH)-	Carbon of the secondary alcohol.
~ 45	-C(=O)-CH ₂ -	Methylene carbon alpha to the ketone.
~ 38	-CH ₂ -CH(OH)-	Methylene carbon beta to the ketone.
~ 30	CH ₃ -C(=O)-	Methyl carbon of the ketone.

Table 5: Key IR and Mass Spectrometry Data

Analysis Type	Expected Signals/Fragments	Interpretation
IR Spectroscopy	~3400 cm ⁻¹ (broad), ~3030 cm ⁻¹ , ~2950 cm ⁻¹ , ~1715 cm ⁻¹ , ~1600 & 1495 cm ⁻¹	O-H stretch (alcohol), C-H stretch (aromatic), C-H stretch (aliphatic), C=O stretch (ketone), C=C stretch (aromatic ring).
Mass Spectrometry (EI)	m/z 178 (M ⁺), 160 (M ⁺ - H ₂ O), 120, 107, 77, 43	Molecular ion, loss of water, benzylic cleavage fragments, phenyl cation, and acetyl cation (CH ₃ CO ⁺).

Reactivity Profile and Potential Applications

The true value of a molecule for drug development often lies in its potential for derivatization. **5-Hydroxy-5-phenylpentan-2-one** serves as a versatile platform due to its two distinct functional groups.

Reactions at the Hydroxyl Group

- **Oxidation:** The secondary alcohol can be oxidized to the corresponding diketone, 1-phenylpentane-1,4-dione, using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation.
- **Esterification/Etherification:** The hydroxyl group can be readily converted to esters or ethers, allowing for the modification of the molecule's steric bulk and lipophilicity. This is a common strategy in drug development to create prodrugs or improve pharmacokinetic properties.
- **Dehydration:** Acid-catalyzed dehydration would lead to the formation of 5-phenylpent-4-en-2-one, introducing an α,β -unsaturated ketone system, a valuable Michael acceptor.

Reactions at the Ketone Group

- **Reduction:** The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH_4), yielding 5-phenylpentane-2,5-diol. This creates a new stereocenter and expands the molecule's utility as a chiral building block.
- **Wittig Reaction:** The ketone can be converted to an alkene, providing a route to a different class of compounds.
- **Enolate Chemistry:** The α -protons of the ketone are acidic and can be removed to form an enolate, allowing for alkylation or further aldol-type reactions at the C1 or C3 positions.

Relevance in Drug Discovery

While direct biological activity for **5-Hydroxy-5-phenylpentan-2-one** is not widely reported, its structural motifs are present in biologically active compounds. For instance, the hydroxy-keto scaffold is a key feature in many natural products with interesting biological profiles[6][7]. Phenylpentane derivatives have been explored for a range of applications, including as anticancer and antifungal agents[8]. This molecule can therefore be considered an excellent starting point for generating a library of diverse compounds for high-throughput screening. Its

potential for stereoselective synthesis also makes it a valuable chiral precursor for creating enantiomerically pure drug candidates.

Conclusion

5-Hydroxy-5-phenylpentan-2-one is more than a simple chemical; it is a versatile scaffold rich with potential. Its balanced physicochemical properties, characterized by moderate lipophilicity and a topological polar surface area conducive to bioavailability, make it an attractive starting point for medicinal chemistry programs. The presence of two distinct and reactive functional groups—a secondary alcohol and a ketone—provides chemists with a modular platform for generating molecular diversity. By understanding its synthesis, spectroscopic signature, and reactivity, researchers can effectively leverage this compound as a key intermediate in the synthesis of novel, complex molecules for drug discovery and materials science.

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